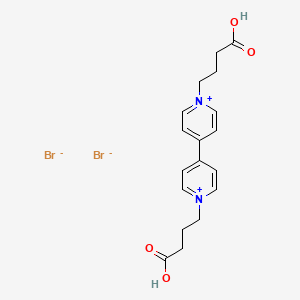![molecular formula C10H14O3 B12583335 Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate CAS No. 601465-71-8](/img/structure/B12583335.png)
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate is an organic compound with a complex structure that includes both alkyne and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate typically involves the reaction of 4-hydroxybut-2-ynoic acid with 2-methylbut-2-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of different esters or amides.
Aplicaciones Científicas De Investigación
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alkyne moiety, which can then interact with biological molecules such as proteins and nucleic acids. The alkyne group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-butene: An alkene hydrocarbon with similar structural features but lacking the ester and alkyne groups.
2-Methylbut-2-en-1-yl acetate: A compound with a similar ester group but different overall structure.
(E)-2-Methylbut-2-en-1-yl isobutyrate: Another ester with a similar alkyne group but different substituents.
Uniqueness
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate is unique due to the presence of both alkyne and ester functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a valuable compound in scientific research.
Propiedades
Número CAS |
601465-71-8 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
methyl 4-(2-methylbut-2-enoxy)but-2-ynoate |
InChI |
InChI=1S/C10H14O3/c1-4-9(2)8-13-7-5-6-10(11)12-3/h4H,7-8H2,1-3H3 |
Clave InChI |
KTSCPLIHQFZJIM-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)COCC#CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)

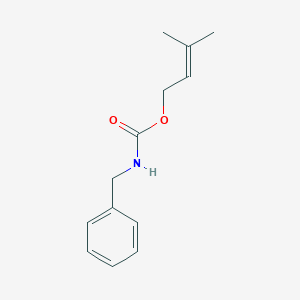
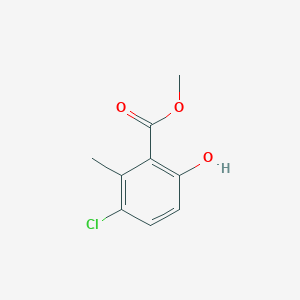
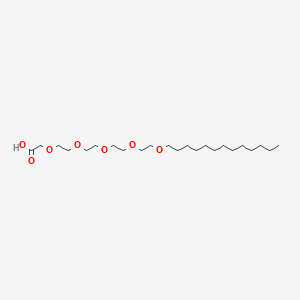
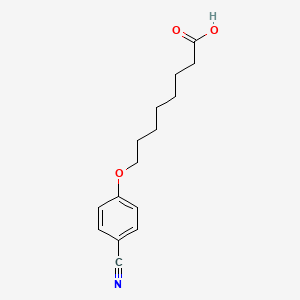

![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)
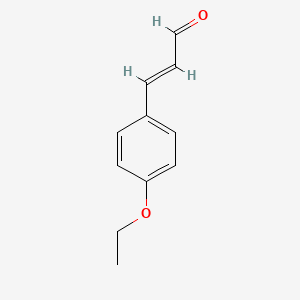
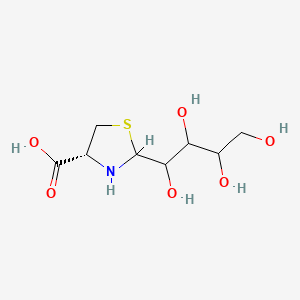
![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)
